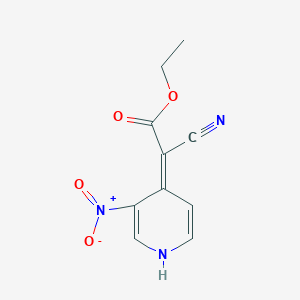

3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile

Description

Properties

IUPAC Name |

ethyl (2Z)-2-cyano-2-(3-nitro-1H-pyridin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-10(14)8(5-11)7-3-4-12-6-9(7)13(15)16/h3-4,6,12H,2H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKIOCSRXXQCNY-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1C=CNC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/C=CNC=C1[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Hydroxypyridine to Obtain 3-Hydroxy-2-nitropyridine

A key intermediate in the synthesis is 3-hydroxy-2-nitropyridine, which can be prepared by selective nitration of 3-hydroxypyridine. A patented method provides a controlled nitration using anhydrous potassium nitrate (KNO3) and concentrated sulfuric acid, replacing the traditional use of concentrated nitric acid and sulfuric acid mixtures. This approach offers advantages such as reduced acid mist, stable nitrating agent storage, and improved reaction safety and yield.

- Dissolve 3-hydroxypyridine in concentrated sulfuric acid.

- Slowly add anhydrous KNO3 in batches.

- Heat the mixture to about 40°C and stir for 2 hours.

- Pour the reaction mixture slowly into water.

- Adjust the pH to approximately 6.5 using solid sodium bicarbonate (NaHCO3).

- Allow the solution to stand overnight.

- Filter and dry the precipitate to obtain 3-hydroxy-2-nitropyridine.

- The pH during neutralization significantly affects yield; pH 6.5 is optimal.

- Higher pH (>7) leads to formation of pyridine sodium salts, which are more water-soluble and reduce yield.

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Nitrating agent | Anhydrous KNO3 + H2SO4 | Stable, controlled nitration |

| Reaction temperature | 40°C | Complete reaction in 2 h |

| pH adjustment | 4.5 - 7.5 (optimum 6.5) | Maximum yield at pH 6.5 |

Alternative Synthesis Using Diacetyl Oxide and Ethyl Acetate

Another synthesis route involves reacting 3-pyridone with KNO3 and diacetyl oxide in ethyl acetate solvent under heating and stirring conditions.

- Mix 3-pyridone (10 g), KNO3 (4.2 g), diacetyl oxide (21 ml), and ethyl acetate (80 ml) in a three-necked flask.

- Heat to 45°C with magnetic stirring.

- Monitor the reaction progress via sampling.

- After completion, cool to room temperature and filter.

- Wash the precipitate with ethyl acetate.

- Adjust filtrate pH to neutral with saturated NaOH.

- Extract the product with ethyl acetate multiple times.

- Treat with activated carbon under reflux for 1 hour.

- Filter, dry over anhydrous magnesium sulfate, concentrate, and dry to obtain 3-hydroxy-2-nitropyridine.

| Step | Conditions | Notes |

|---|---|---|

| Reaction temperature | 45°C | Controlled heating |

| Solvent | Ethyl acetate | Good solubility |

| Workup | Neutralization, extraction, activated carbon treatment | Purification steps |

| Yield | 81% | High purity product |

Construction of the Acrylonitrile Framework via Multi-Component Reactions

The acrylonitrile moiety with ethoxy and hydroxy substituents linked to the nitropyridine ring can be synthesized via multi-component reactions involving:

- A nitropyridine derivative (such as 3-hydroxy-2-nitropyridine or related compounds)

- Ethylating agents (to introduce the ethoxy group)

- Cyanide sources or acrylonitrile precursors

- Suitable bases and solvents to promote condensation and substitution

Research on similar 2-aminopyridine derivatives suggests that the use of 1,4-dioxane as solvent and cesium carbonate as a base catalyst under reflux conditions can provide high yields of functionalized pyridine acrylonitriles.

Key findings from related synthesis studies:

- Solvent choice critically affects reaction progress; 1,4-dioxane is optimal.

- Cesium carbonate (Cs2CO3) is an effective promoter, with 0.05 equivalents sufficient.

- Reaction times of approximately 5 hours at reflux yield up to 90% of target compounds.

- Other bases like potassium carbonate or potassium tert-butoxide give lower or no yields in some solvents.

- The presence of ethoxy substituents can be introduced via ethylating agents or ethyl esters in the reaction mixture.

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | None | Reflux | 12 | 0 |

| 2 | Ethanol | Cs2CO3 | Reflux | 12 | 0 |

| 3 | Acetonitrile | Cs2CO3 | Reflux | 12 | 0 |

| 4 | 1,4-Dioxane | Cs2CO3 | Reflux | 5 | 90 |

| 5 | 1,4-Dioxane | K2CO3 | Reflux | 12 | 85 |

| 6 | 1,4-Dioxane | t-BuOK | Reflux | 12 | 86 |

Note: Yields correspond to similar pyridine acrylonitrile derivatives; conditions can be adapted for 3-ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile synthesis.

Ring Expansion and Functionalization Approaches

Other synthetic strategies involve ring expansion of furan derivatives to access 3-hydroxypyridines with various substituents. This method can tolerate diverse functional groups including bromine and nitro substituents on the pyridine ring.

- Starting from 2-acylfurans, reaction with ammonia under high pressure and temperature yields 3-hydroxypyridines.

- Subsequent functionalization and protection steps can introduce ethoxy and acrylonitrile groups.

- This methodology is versatile and allows access to novel pyridine derivatives in useful quantities.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Hydroxypyridine | Anhydrous KNO3 + H2SO4, pH 6.5 | 3-Hydroxy-2-nitropyridine | High | Controlled nitration, environmentally safer |

| 2 | 3-Pyridone, KNO3, diacetyl oxide | Ethyl acetate, 45°C, activated carbon treatment | 3-Hydroxy-2-nitropyridine | 81 | Alternative nitration and purification |

| 3 | Nitropyridine derivatives, ethylating agents | Cs2CO3 catalyst, 1,4-dioxane, reflux 5 h | 3-Ethoxy-3-hydroxy acrylonitrile derivatives | ~90 | Multi-component reaction, solvent critical |

| 4 | 2-Acylfurans | NH3, high pressure/temperature | Functionalized 3-hydroxypyridines | Variable | Ring expansion approach, versatile |

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, potentially as a precursor for bioactive molecules or as a tool in biochemical studies.

Medicine: In the field of medicine, 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile could be investigated for its therapeutic potential. Its unique structure may offer new avenues for drug development.

Industry: Industrially, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile exerts its effects depends on its molecular targets and pathways. The presence of the nitro group suggests potential interactions with biological systems, possibly involving redox reactions or binding to specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural elements and inferred properties of 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile with similar compounds:

Physical and Chemical Properties

Key Trends:

- Polarity and solubility: The hydroxyl and ethoxy groups in the target compound enhance polarity, increasing solubility in polar solvents (e.g., DMSO, ethanol) compared to ester-containing analogs . Bulky substituents (e.g., thiazol in ) reduce water solubility due to hydrophobic effects.

- Thermal stability :

- Reactivity :

- The nitropyridine ring in the target compound may undergo reduction or nucleophilic substitution, similar to nitroarene chemistry .

Biological Activity

3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.

- Molecular Formula : C10H9N3O4

- Molecular Weight : 235.2 g/mol

- CAS Number : 1190398-08-3

Synthesis

The synthesis of this compound typically involves the reaction of ethoxy-substituted compounds with nitropyridine derivatives. The specific reaction conditions and reagents can influence the yield and purity of the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown cytotoxic effects against various cancer cell lines, including:

- L5178Y lymphoma

- Lewis lung carcinoma

- Adenocarcinoma 755

In studies, these compounds have demonstrated the ability to inhibit DNA synthesis in neoplastic cells, suggesting a mechanism of action that could be useful in cancer therapy .

The proposed mechanism involves the interaction of the compound with cellular pathways that regulate apoptosis and cell cycle progression. Specifically, it may inhibit key enzymes involved in DNA replication, leading to reduced proliferation of cancer cells .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various nitropyridine derivatives, including this compound, against human hepatoma cells (BEL-7404). Results indicated a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent .

- Antioxidant Activity : Another investigation highlighted the antioxidant properties of similar compounds, which can neutralize free radicals and reduce oxidative stress in cells. This activity is crucial for protecting normal cells from damage during cancer treatment .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O4 |

| Molecular Weight | 235.2 g/mol |

| CAS Number | 1190398-08-3 |

| Anticancer Activity | Significant against L5178Y lymphoma, Lewis lung carcinoma |

| Antioxidant Activity | Effective in reducing oxidative stress |

Q & A

Q. How can researchers optimize the synthesis of acrylonitrile derivatives for enhanced yield and purity?

Methodological guidance involves using multi-step condensation reactions with catalysts (e.g., piperidine or pyridine derivatives) to stabilize intermediates. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., ethanol/water mixtures) can improve yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate target compounds .

Q. What analytical techniques are recommended for detecting acrylonitrile metabolites in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred for quantifying urinary metabolites like cyanoethyl adducts. For non-detected analytes (e.g., below 0.5 µg/L), isotope dilution methods enhance sensitivity. Statistical validation using limit of detection (LOD) and limit of quantification (LOQ) parameters ensures reliability (see Table 2 in for metabolite concentration ranges) .

Q. What are the critical considerations in designing inhalation exposure studies for acrylonitrile's respiratory effects?

Key factors include:

- Exposure duration (acute vs. chronic) and concentration calibration using real-time gas chromatography.

- Inclusion of control groups with filtered air to isolate acrylonitrile-specific effects.

- Post-exposure histopathological analysis of lung tissue and bronchoalveolar lavage fluid for inflammation markers. Refer to Table C-14 in for study design frameworks targeting respiratory outcomes .

Advanced Research Questions

Q. How do metabolic pathways of acrylonitrile differ between species, and what implications does this have for extrapolating toxicity data to humans?

Rodents predominantly metabolize acrylonitrile via cytochrome P450 (CYP2E1) into cyanide and glycidamide, whereas humans exhibit slower CYP2E1 activity, leading to higher residual acrylonitrile levels. In vitro hepatic microsome assays combined with physiologically based pharmacokinetic (PBPK) modeling are critical to account for interspecies variability. This discrepancy underscores the need for human-specific in vitro models (e.g., 3D liver spheroids) for toxicity extrapolation .

Q. What methodological approaches are employed to resolve contradictions in genotoxicity data between in vitro and in vivo studies?

Contradictions arise from metabolic activation differences:

- In vitro: Use of S9 liver fractions from multiple species (rat, hamster) in Ames tests to assess mutagenicity in TA1535 and TA100 strains.

- In vivo: Bone marrow micronucleus assays with concurrent plasma acrylonitrile level monitoring to confirm systemic exposure. Discrepancies in DNA adduct formation (e.g., liver vs. other tissues) require tissue-specific liquid chromatography-tandem MS (LC-MS/MS) analysis .

Q. How can Box-Behnken experimental design be applied to optimize photocatalytic degradation parameters for acrylonitrile?

A three-factor Box-Behnken design evaluates:

- Catalyst concentration (TiO₂: 0.5–2.5 g/L)

- H₂O₂ dosage (10–50 mM)

- pH (4–10) Response surface methodology (RSM) identifies optimal conditions (e.g., 1.8 g/L TiO₂, 35 mM H₂O₂, pH 7.2) for >90% degradation efficiency. Validation via ANOVA ensures model robustness (see for degradation rate equations) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in acrylonitrile's carcinogenicity data across different experimental models?

Tumors in rodent Zymbal glands (not present in humans) limit direct extrapolation. Mitigation strategies include:

- Cross-species comparative genomics to identify conserved oncogenic pathways.

- Dose-response alignment using allometric scaling adjusted for metabolic rate differences.

- Integration of epidemiological data from occupational exposure cohorts to validate rodent findings .

Methodological Best Practices

- Spectroscopic Characterization : Use FT-IR to confirm nitrile (C≡N) stretches (~2240 cm⁻¹) and nitro (NO₂) groups (~1520 cm⁻¹). ¹H NMR in DMSO-d₆ resolves ethoxy and hydroxyl proton signals (δ 1.2–1.4 ppm and δ 5.8–6.2 ppm, respectively) .

- Toxicokinetic Studies : Employ radiolabeled ¹⁴C-acrylonitrile in animal models to track absorption/distribution, followed by autoradiography for tissue-specific bioaccumulation analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.